molecular formula C13H21NO3 B2833002 Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2137718-90-0

Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B2833002
CAS No.: 2137718-90-0
M. Wt: 239.315
InChI Key: CKAGOARDBBIMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate (molecular formula: C₁₃H₂₁NO₃) is a spirocyclic compound featuring a six-membered azaspiro ring system fused with a three-membered cyclopropane-like ring. Its key structural attributes include:

  • Functional groups: A tert-butyl carbamate group at position 6 and a formyl (-CHO) group at position 8 of the spiro framework.
  • Collision cross-section (CCS) data: Predicted CCS values for its ionized forms (e.g., [M+H]⁺: 201.0 Ų, [M+Na]⁺: 206.0 Ų) suggest moderate polarity and solvation characteristics .

No peer-reviewed literature or patent applications specifically discussing this compound are available as of 2025, limiting its documented applications. However, its structure aligns with spirocyclic intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or peptidomimetics .

Properties

IUPAC Name

tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGOARDBBIMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137718-90-0
Record name tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The formyl and tert-butyl ester groups are then introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Carboxylic acid

Mechanism of Action

The mechanism of action of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate and analogous spirocyclic compounds:

Compound Name Substituents/Functional Groups Heteroatoms Molecular Formula Key Properties/Applications
This compound (Target) 8-formyl (-CHO), 6-tert-butyl carbamate N (6-aza) C₁₃H₂₁NO₃ Electrophilic formyl group enables derivatization; limited literature data.
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 8-oxo (=O), 6-thia (S), 2-aza (N) N, S C₁₁H₁₇NO₃S Sulfur atom enhances lipophilicity; oxo group suitable for reductions or alkylations.
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 8-hydroxymethyl (-CH₂OH) N (6-aza) C₁₃H₂₃NO₃ Polar hydroxymethyl group improves aqueous solubility; used in prodrug strategies.
Tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate 6-hydroxy (-OH), stereochemistry (6S), 2-aza (N) N (2-aza) C₁₁H₁₉NO₃ Chiral center (6S) critical for enantioselective synthesis; hydroxyl enables ether formation.
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1-oxo (=O) N (6-aza) C₁₁H₁₇NO₃ Oxo at position 1 alters ring strain; used in cycloaddition reactions.
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 6-iodomethyl (-CH₂I), 5-oxa (O), 2-aza (N) N, O C₁₂H₂₀INO₃ Iodomethyl group facilitates nucleophilic substitutions; oxygen enhances hydrogen bonding.
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 2-oxo (=O) N (6-aza) C₁₁H₁₇NO₃ Oxo at position 2 stabilizes enolate intermediates; common in β-lactam analogs.

Key Structural and Functional Differences:

Substituent Reactivity :

  • The formyl group in the target compound distinguishes it from analogs with oxo (=O), hydroxymethyl (-CH₂OH), or iodomethyl (-CH₂I) groups. The aldehyde is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling conjugation or cyclization reactions .
  • Sulfur-containing analogs (e.g., 6-thia derivatives) exhibit increased lipophilicity, which may enhance membrane permeability in drug candidates .

Heteroatom Positioning :

  • Compounds with 2-aza configurations (e.g., ) differ in hydrogen-bonding capacity and basicity compared to 6-aza systems.
  • 5-oxa derivatives (e.g., ) introduce ether linkages, improving metabolic stability in medicinal chemistry applications.

Stereochemical Complexity :

  • Chiral analogs like (6S)-hydroxy spirocycles () are valuable for asymmetric synthesis, whereas the target compound lacks documented stereochemical data.

Synthetic Utility :

  • Iodomethyl -substituted spirocycles () serve as alkylating agents, while hydroxymethyl derivatives () are intermediates for esterification or oxidation.

Research Implications and Gaps

  • Target Compound : The absence of literature data for this compound highlights opportunities for exploratory studies, such as derivatization via formyl-group reactions (e.g., Schiff base formation) .
  • Predictive Modeling : CCS data () could guide computational studies to predict solubility, permeability, and binding affinities relative to analogs.

Biological Activity

Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N1O3C_{13}H_{21}N_{1}O_{3}, with a molecular weight of approximately 239.29 g/mol. The compound features a rigid spirocyclic framework that may enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the spirocyclic core followed by functional group modifications. Common synthetic routes include:

  • Cyclization of Precursors : Formation of the spirocyclic core under acidic or basic conditions.
  • Functional Group Introduction : Addition of formyl and tert-butyl ester groups through subsequent reactions.

These methods allow for the generation of various derivatives that may exhibit enhanced biological properties or altered physical characteristics.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. The following sections detail specific biological activities related to this compound.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The rigid structure may contribute to its ability to disrupt microbial membranes or inhibit essential enzymatic pathways.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antiviral Activity

The compound is also being investigated for its antiviral properties, particularly against viruses such as Dengue and Zika. Its mechanism may involve inhibition of viral replication by targeting specific viral enzymes or host cellular pathways.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The spirocyclic structure may enhance interaction with cancer-specific targets.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Apoptosis induction
MCF-77.5Cell cycle arrest
A5496.0Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
  • Antiviral Mechanism Investigation : Research conducted at a leading virology institute explored the compound's interaction with viral proteins, revealing promising results in inhibiting viral entry into host cells.
  • Cancer Therapeutics Development : A collaborative study between pharmaceutical companies has focused on optimizing this compound's structure to enhance its anticancer activity while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate?

  • Methodological Answer : The compound is synthesized via functionalization of the spirocyclic core. A typical approach involves introducing the formyl group through oxidation of a hydroxymethyl precursor (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The tert-butyl carboxylate group is retained as a protective moiety during synthesis, enabling downstream modifications .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the spirocyclic structure and formyl group placement. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for the ester and ~2800 cm⁻¹ for the formyl group). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₃H₂₁NO₃) and isotopic pattern .

Q. What are the typical reactions involving the formyl group in this compound?

  • Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., Grignard reactions), reductions (e.g., NaBH₄ to yield hydroxymethyl derivatives), and condensations (e.g., Wittig reactions to introduce alkenes). These transformations enable diversification of the spirocyclic scaffold for structure-activity relationship (SAR) studies in medicinal chemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 with NADP+ as a cofactor enables enantioselective synthesis of chiral intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is reduced to tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate with >99% enantiomeric excess (ee). Chiral chromatography (e.g., Chiralpak AD-3 column) confirms stereochemical purity .

Q. How can researchers optimize reaction conditions for formyl group stability during derivatization?

  • Methodological Answer : Stability is influenced by solvent polarity and pH. In aprotic solvents (e.g., THF, DCM), the formyl group remains stable during nucleophilic additions. For acidic or aqueous conditions, in situ protection (e.g., acetal formation) is recommended. Kinetic monitoring via ¹H NMR or LC-MS ensures minimal degradation .

Q. How do structural modifications (e.g., replacing the formyl group) impact biological activity?

  • Methodological Answer : SAR studies show that replacing the formyl group with hydroxymethyl or carboxylic acid moieties alters binding affinity to biological targets. For example, hydroxymethyl derivatives exhibit enhanced solubility but reduced activity in tropane alkaloid-based assays. Computational docking (e.g., AutoDock Vina) helps rationalize these differences by analyzing hydrogen-bond interactions .

Data Contradiction & Experimental Design

Q. How to resolve discrepancies in reported yields for formyl group oxidation reactions?

  • Methodological Answer : Variations in yields often arise from competing side reactions (e.g., overoxidation to carboxylic acids). Systematic optimization includes:

  • Screening oxidizing agents (e.g., PCC vs. TEMPO/NaClO).
  • Adjusting reaction temperature (0°C to room temperature).
  • Monitoring reaction progress via TLC or GC-MS.
    Contradictory data can be reconciled by standardizing substrate purity and solvent drying methods .

Q. What experimental strategies validate the spirocyclic conformation in solution vs. solid state?

  • Methodological Answer : X-ray crystallography confirms the solid-state spirocyclic geometry. For solution-phase analysis, Nuclear Overhauser Effect (NOE) NMR experiments (e.g., ROESY) identify through-space interactions between non-adjacent protons, verifying the rigid spiro structure. Discrepancies between solid and solution conformations are resolved by comparing dihedral angles from DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.